2-Acetyl-5-chlorothiophene

Catalog No.
S517655
CAS No.
6310-09-4
M.F
C6H5ClOS
M. Wt
160.62g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-chlorothiophene

CAS Number

6310-09-4

Product Name

2-Acetyl-5-chlorothiophene

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanone

Molecular Formula

C6H5ClOS

Molecular Weight

160.62g/mol

InChI

InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3

InChI Key

HTZGPEHWQCRXGZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(S1)Cl

Canonical SMILES

CC(=O)C1=CC=C(S1)Cl

The exact mass of the compound 2-Acetyl-5-chlorothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43020. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetyl-5-chlorothiophene (CAS 6310-09-4) is a halogenated heterocyclic building block characterized by a thiophene ring substituted with an acetyl group at the C2 position and a chlorine atom at the C5 position [1]. At room temperature, it presents as a pale yellow to off-white crystalline solid. Industrially, it is most prominently recognized as a critical advanced intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban, as well as a versatile precursor for various agrochemicals and specialty materials [1]. Its dual functionality—an electrophilic acetyl group and a substitution-labile chlorine atom—makes it a highly reactive and process-friendly participant in haloform reactions, cross-couplings, and condensation pathways .

Substituting 2-acetyl-5-chlorothiophene with its closest unhalogenated analog, 2-acetylthiophene, fundamentally disrupts downstream synthetic workflows [1]. Attempting to introduce the chlorine atom at a later stage onto an unsubstituted thiophene core leads to poor regioselectivity, generating a complex mixture of 4-chloro and 4,5-dichloro impurities that are notoriously difficult and costly to separate at an industrial scale [1]. Furthermore, in advanced catalytic applications such as photoredox cross-coupling, the specific C5-chlorine acts as an essential leaving group; without it, the molecule remains inert under mild activation conditions [2]. Therefore, procuring the precisely substituted 2-acetyl-5-chlorothiophene is mandatory for ensuring high-yield, high-purity conversion in both pharmaceutical manufacturing and late-stage functionalization.

Elimination of Regioisomer Impurities in Downstream API Synthesis

When synthesizing 5-chlorothiophene-2-carboxylic acid derivatives (such as the Rivaroxaban precursor 5-chlorothiophene-2-carbonyl chloride), late-stage chlorination of 2-acetylthiophene yields a mixture of regioisomers, including 4-chloro and 4,5-dichloro byproducts [1]. Procuring 2-acetyl-5-chlorothiophene as the starting material locks in the C5-chloro regiochemistry, ensuring high-purity downstream conversion and bypassing the yield loss associated with chromatographic separation of thiophene isomers [2].

Evidence DimensionRegiochemical purity of 5-chloro derivatives
Target Compound Data>99% regiochemical fidelity (pre-installed C5 chlorine)
Comparator Or Baseline2-Acetylthiophene (requires subsequent chlorination)
Quantified DifferenceAvoids formation of 4-chloro and 4,5-dichloro impurities, eliminating a 15-30% yield loss during isomer resolution.
ConditionsIndustrial-scale electrophilic aromatic chlorination vs. direct utilization of the pre-chlorinated building block.

For pharmaceutical procurement, starting with the pre-chlorinated building block is essential to meet stringent API impurity thresholds without incurring excessive purification costs.

Streamlined One-Pot Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

A major advantage of 2-acetyl-5-chlorothiophene in process chemistry is its ability to be converted directly into 5-chlorothiophene-2-carbonyl chloride without isolating the carboxylic acid intermediate [1]. Using reagents like disulfur dichloride (S2Cl2) or sulfuryl chloride (SO2Cl2), the acetyl group undergoes simultaneous oxidation and chlorination. This one-pot sequence achieves yields of approximately 68-75%, bypassing the traditional two-step haloform oxidation and subsequent thionyl chloride treatment required when starting from other precursors [2].

Evidence DimensionSynthetic steps to acid chloride
Target Compound Data1 step (direct conversion via S2Cl2/SO2Cl2)
Comparator Or Baseline5-Chlorothiophene-2-carboxaldehyde or 2-Acetylthiophene (typically 2-3 steps: oxidation to acid, then chlorination)
Quantified DifferenceReduces the synthetic sequence by at least one isolation step, minimizing solvent waste and handling of hazardous intermediates.
ConditionsReaction with S2Cl2/pyridine at elevated temperatures.

Reducing step count in the synthesis of blockbuster drug intermediates directly translates to lower manufacturing costs and higher throughput.

Halogen-Directed Activation in Photoredox C(sp2)-S Cross-Coupling

In modern synthetic methodologies, 2-acetyl-5-chlorothiophene serves as a highly effective substrate for visible-light-driven Electron Donor-Acceptor (EDA) complex photoredox catalysis [1]. The C5-chlorine atom acts as a crucial leaving group, enabling the generation of a heteroarene radical upon light irradiation with an alkylamine donor. This allows for direct thiolation (C-S bond formation) with disulfides in high yields (up to 89%). In contrast, unsubstituted 2-acetylthiophene lacks this photolabile halogen handle, rendering it inert under these specific mild, transition-metal-free cross-coupling conditions [1].

Evidence DimensionPhotoredox C-S coupling yield
Target Compound DataUp to 89% yield of thioether product
Comparator Or Baseline2-Acetylthiophene
Quantified DifferenceComplete reactivity (89% yield) vs. no reaction (inert under EDA activation without a halogen leaving group).
ConditionsVisible light irradiation (λ~457 nm), DIPEA donor, dimethyl disulfide, room temperature.

For discovery chemists, this compound provides a unique handle for late-stage functionalization and library generation that is impossible with the unhalogenated analog.

Enhanced Binding Affinity in Diketo Acid and Chalcone Pharmacophores

In the development of biologically active molecules, such as HCV NS5B polymerase inhibitors and anticancer chalcones, substituting the core thiophene ring with 2-acetyl-5-chlorothiophene instead of 2-acetylthiophene significantly impacts the pharmacological profile [1]. The electron-withdrawing nature and increased lipophilicity of the C5-chlorine atom alter the electrostatic potential of the thiophene ring, frequently enhancing target binding affinity and cellular permeability compared to the unsubstituted baseline [2].

Evidence DimensionPharmacological scaffold optimization
Target Compound DataC5-chlorinated thiophene derivatives
Comparator Or BaselineUnsubstituted thiophene derivatives (from 2-acetylthiophene)
Quantified DifferenceThe addition of the chlorine atom shifts the partition coefficient (LogP) and modulates electron density, consistently yielding distinct and often superior binding kinetics in SAR screening.
ConditionsIn vitro biological assays and structure-activity relationship (SAR) profiling.

Procuring the chlorinated building block allows medicinal chemists to directly access halogen-enriched chemical space, which is a proven strategy for optimizing drug-target interactions.

Commercial API Manufacturing (Rivaroxaban)

Utilized as the primary starting material for synthesizing 5-chlorothiophene-2-carbonyl chloride, the critical acylating agent required to construct the thiophene moiety of the blockbuster anticoagulant Rivaroxaban [1].

Late-Stage Functionalization via Photoredox Catalysis

Employed as an electrophilic radical precursor in visible-light-driven Electron Donor-Acceptor (EDA) complex reactions, enabling the rapid construction of C(sp2)-S bonds for novel thioether libraries [2].

Medicinal Chemistry SAR Profiling

Used as a core building block in the Claisen-Schmidt condensation to synthesize chlorinated chalcones and diketo acids, where the C5-chlorine atom is leveraged to optimize lipophilicity and target binding affinity in antiviral and anticancer drug discovery [3].

XLogP3

2.6

Melting Point

52.0 掳C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (25%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6310-09-4

Wikipedia

2-Acetyl-5-chlorothiophene

Dates

Last modified: 08-15-2023

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